molecular formula C17H21ClN2O2 B7795109 (4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one

(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one

Cat. No.: B7795109
M. Wt: 320.8 g/mol
InChI Key: MSWNSAQKNBDADP-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactivity to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one involves multiple steps, each requiring precise conditions to ensure the desired product. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are carefully selected and purified.

    Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure.

    Catalysis: Catalysts may be used to accelerate the reaction and improve yield.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are stored and handled safely.

    Automated Reaction Control: Automated systems monitor and control reaction parameters to maintain consistency.

    Efficient Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c1-3-4-5-6-11-19-12(2)15-17(21)22-16(20-15)13-7-9-14(18)10-8-13/h7-10,19H,3-6,11H2,1-2H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWNSAQKNBDADP-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN/C(=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.